N-[3-cyano-4-methyl-1,1-dioxido-5-(piperidin-1-ylcarbonyl)thiophen-2-yl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE is a complex organic compound with a unique structure that includes cyano, methyl, piperidine, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE
- METHYL 3,11-DIOXO-5-BETA-ANDROSTANE-17-BETA-CARBOXYLATE
- 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid
Uniqueness
N-[3-CYANO-4-METHYL-11-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1LAMBDA6-THIOPHEN-2-YL]-2-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H23N3O6S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[3-cyano-4-methyl-1,1-dioxo-5-(piperidine-1-carbonyl)thiophen-2-yl]-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C18H23N3O6S2/c1-12-14(10-19)17(20-15(22)9-13-5-8-28(24,25)11-13)29(26,27)16(12)18(23)21-6-3-2-4-7-21/h13H,2-9,11H2,1H3,(H,20,22) |
InChI Key |
NZGFXKCORBTGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S(=O)(=O)C(=C1C#N)NC(=O)CC2CCS(=O)(=O)C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.